molecular formula C7H17NO3 B117203 3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol CAS No. 152399-01-4

3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol

Cat. No. B117203
M. Wt: 163.21 g/mol
InChI Key: QIOYXVDPGZVDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.

Mechanism Of Action

When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.

Biochemical And Physiological Effects

AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.

Future Directions

There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.

Synthesis Methods

AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.

Scientific Research Applications

AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.

properties

CAS RN

152399-01-4

Product Name

3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol

InChI

InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3

InChI Key

QIOYXVDPGZVDOJ-UHFFFAOYSA-N

SMILES

CC(C)(CN)OCC(CO)O

Canonical SMILES

CC(C)(CN)OCC(CO)O

synonyms

1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)-

Origin of Product

United States

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